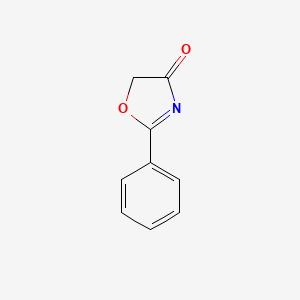

2-Phenyloxazol-4(5H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-phenyl-1,3-oxazol-4-one |

InChI |

InChI=1S/C9H7NO2/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

MXSNMTWBFYVXEC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N=C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Established and Emerging Synthetic Methodologies for 2 Phenyloxazol 4 5h One and Its Derivatives

Classical Cyclization Strategies for 2-Phenyloxazol-4(5H)-one Synthesis

The foundational methods for constructing the this compound scaffold rely on cyclodehydration reactions of N-acylamino acids. These strategies, while effective, often require stoichiometric reagents and elevated temperatures.

The most classic route to 2-phenyloxazol-4(5H)-ones is the Erlenmeyer-Plöchl azlactone synthesis, first described in the late 19th century. biointerfaceresearch.com This reaction involves the cyclodehydration of an N-acylamino acid, such as N-benzoylglycine (hippuric acid), typically by heating it with a dehydrating agent like acetic anhydride (B1165640). biointerfaceresearch.comijresm.com When an aldehyde is present, the reaction proceeds further to yield a 4-alkylidene or 4-arylidene derivative. biointerfaceresearch.comut.ac.ir The initial step is the formation of the saturated oxazolone (B7731731) ring, which then undergoes condensation with the carbonyl compound. biointerfaceresearch.com While N-acetylglycine can be used, N-benzoylglycine (hippuric acid) often produces more stable compounds in higher yields. biointerfaceresearch.com

Various catalysts and reagents have been employed to facilitate this condensation. The original Erlenmeyer synthesis utilized sodium acetate (B1210297) in conjunction with acetic anhydride. biointerfaceresearch.comresearchgate.net Over the years, other catalysts have been explored to improve yields and reaction conditions, including calcium acetate, bismuth (III) acetate, and lead acetate. rfppl.co.in The reaction can also be performed under solvent-free conditions, for example, using microwave irradiation which can shorten reaction times significantly. biointerfaceresearch.commdpi.com

Acetic anhydride is the most common reagent in this class of synthesis, serving as both a dehydrating agent and a solvent. biointerfaceresearch.comresearchgate.net The mechanism involves the activation of the carboxylic acid group of the N-acylamino acid by the anhydride, forming a mixed anhydride intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the amide oxygen, leading to the cyclization and elimination of acetic acid to form the oxazolone ring. ut.ac.ir

The combination of hippuric acid and acetic anhydride is a robust method for generating the 2-phenyloxazol-5(4H)-one core, which can be reacted with various aldehydes or ketones. mdpi.com For instance, the condensation of hippuric acid with aromatic aldehydes in the presence of acetic anhydride and a catalyst like L-proline or zinc oxide provides an efficient route to 4-arylidene-2-phenyloxazol-5(4H)-ones. researchgate.netresearchgate.net The use of microwave irradiation in conjunction with acetic anhydride can produce oxazolones in good yields (70-75%) without the need for a separate catalyst. biointerfaceresearch.com

Table 1: Examples of Anhydride-Mediated Synthesis of this compound Derivatives

| Starting Materials | Catalyst/Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|

| Hippuric acid, Aromatic aldehyde | Acetic anhydride, Sodium acetate | 4-Arylidene-2-phenyl-5(4H)-oxazolone | Moderate | mdpi.com |

| Hippuric acid, Aromatic aldehyde | Acetic anhydride, L-proline | 4-Arylidene-2-phenyl-5(4H)-oxazolone | 86-93% | researchgate.net |

| Hippuric acid, Aromatic aldehyde | Acetic anhydride, Zinc oxide, Ethanol (B145695), RT | 4-Aryl methylidene-2-phenyl-5-(4H)-oxazolone | N/A | researchgate.netresearchgate.net |

| Hippuric acid, Aromatic aldehyde | Acetic anhydride, Microwave (2450 MHz) | 4-Arylidene-2-phenyl oxazole- 5(4H)-ones | 70-75% | biointerfaceresearch.com |

Yields are as reported in the cited literature and may vary based on specific substrates and reaction conditions.

Perchloric acid (HClO₄), often supported on silica (B1680970) (HClO₄·SiO₂), has been utilized as a potent catalyst for cyclization reactions leading to oxazole (B20620) derivatives. researchgate.net While less common than anhydride-based methods for simple oxazolone synthesis, it is effective in certain contexts, particularly for the one-pot synthesis of more complex structures like 2-(substituted phenyl)oxazolo[4,5-b]pyridines. researchgate.netacs.org In these reactions, the supported perchloric acid acts as a strong Brønsted acid to catalyze both the initial benzoylation of an aminopyridine and the subsequent intramolecular cyclodehydration to form the oxazole ring. researchgate.net The use of silica-supported perchloric acid offers advantages such as high conversion rates, simple workup procedures, ambient reaction conditions, and the potential for catalyst reuse. researchgate.net Perchloric acid has also been noted as a reagent for the synthesis of azalactones in general literature surveys, alongside other strong acids and dehydrating agents. mdpi.com

Modern and Catalyst-Mediated Synthetic Protocols

Contemporary synthetic chemistry has focused on developing milder and more efficient catalytic systems for oxazolone synthesis, moving away from stoichiometric reagents and harsh conditions. These modern methods often employ transition metals or organocatalysts to achieve high selectivity and functional group tolerance.

Transition metal catalysis has emerged as a powerful tool for constructing the oxazolone ring and its derivatives through various intramolecular cyclization pathways.

Copper-Catalyzed Synthesis: Copper catalysts are attractive due to their low cost and versatile reactivity. Copper(II) acetate has been used to catalyze the dimerization of oxazolone derivatives through a cross-dehydrogenative coupling reaction at high temperatures. researchgate.netvnu.edu.vn More direct syntheses involve the copper-catalyzed intramolecular cyclization of functionalized enamides, which are themselves derived from oxazolone precursors. nih.govresearchgate.net Copper(II)-catalyzed oxidative cycloadditions of internal alkynes and nitriles also provide a robust and regioselective route to substituted oxazoles. rsc.org Furthermore, copper salts have been employed in transformations of dioxazolones, which act as electrophilic amide sources to form various amidated products. beilstein-journals.org

Gold-Catalyzed Synthesis: Gold catalysts, typically AuCl₃ or gold(I) complexes, are highly effective for the cyclization of N-propargylcarboxamides to form oxazoles under mild conditions. nih.gov This reaction can proceed through an observable 5-methylene-4,5-dihydrooxazole intermediate. nih.gov Gold catalysis also enables the regioselective [3+2] cycloaddition of alkynyl triazenes with dioxazoles to produce fully substituted oxazoles. scispace.comrsc.org DFT studies have explored the mechanism of bimetallic Au/Pd catalyzed synthesis of oxazolones from N-alkynyl carbamates, where the reaction initiates with a gold-catalyzed cycloisomerization. researchgate.net

Palladium-Catalyzed Synthesis: Palladium catalysis offers efficient routes to oxazolone derivatives. A mild and rapid Pd(PPh₃)₄-catalyzed intramolecular cyclization of N-alkynyl alkyloxycarbamates in the presence of copper halides (CuCl₂ or CuBr₂) yields 4-halo-oxazolones. nih.govresearchgate.net These halogenated products are valuable precursors for further functionalization via cross-coupling reactions. nih.govresearchgate.net Palladium catalysis can also achieve the synthesis of 2-oxazolones from β,β-dibromoenamides and boronic acids through a sequence of intermolecular Suzuki-Miyaura coupling and intramolecular C-O bond formation. acs.org Additionally, palladium-hydride catalysts have been used for the diastereo- and enantioselective allylic alkylation of pre-formed oxazolones. rsc.org

Table 2: Examples of Metal-Catalyzed Synthesis of Oxazolone Derivatives

| Metal Catalyst | Substrate | Reaction Type | Product | Reference(s) |

|---|---|---|---|---|

| Copper(II) acetate | Oxazolone derivatives | Oxidative Dimerization | Dimerized oxazolones | researchgate.netvnu.edu.vn |

| AuCl₃ | N-propargylcarboxamides | Intramolecular Cyclization | 2,5-Disubstituted oxazoles | nih.gov |

| Pd(PPh₃)₄ / CuX₂ | N-alkynyl alkyloxycarbamates | Intramolecular Cyclization | 4-halo-oxazolones | nih.govresearchgate.net |

| Pd(0) catalyst | β,β-dibromoenamides | Suzuki Coupling / C-O Coupling | 2-oxazolones | acs.org |

Organocatalysis presents an environmentally benign alternative to metal-based systems. L-proline, a simple amino acid, has been successfully employed as an efficient organocatalyst for the synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives. researchgate.net The reaction proceeds via the condensation of various aromatic aldehydes with hippuric acid, using acetic anhydride as the dehydrating agent. researchgate.net This method is noted for being simple, efficient, and environmentally friendly, with the catalyst being stable, readily available, and non-hazardous. researchgate.net While many organocatalytic methods focus on the asymmetric functionalization of the pre-formed oxazolone ring, the use of L-proline provides a direct catalytic route to the synthesis of unsaturated oxazolone derivatives. researchgate.netdntb.gov.ua

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives has gained significant traction. These approaches aim to reduce or eliminate the use and generation of hazardous substances, focusing on aspects like energy efficiency, use of safer solvents and catalysts, and waste reduction. Traditional methods, such as the Erlenmeyer-Plöchl reaction, often require harsh conditions, long reaction times, and the use of toxic reagents like acetic anhydride. mdpi.comresearchgate.net In contrast, modern green methodologies offer more environmentally benign and efficient alternatives.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reaction conditions represent a significant advancement in green chemistry, minimizing pollution and reducing costs associated with solvent purchase, purification, and disposal. The synthesis of unsaturated 2-phenyl-4(5H)-oxazolone derivatives has been successfully achieved under solvent-free conditions, often coupled with microwave irradiation. mdpi.combiointerfaceresearch.com

One notable approach involves the condensation of hippuric acid with various aldehydes or ketones. For instance, using catalysts like dodecatungstophosphoric acid (H₃PW₁₂O₄₀), samarium, or ruthenium(III) chloride under solvent-free microwave conditions has proven effective. mdpi.comresearchgate.net This method avoids the use of volatile organic solvents and significantly shortens reaction times, with high yields of the desired products. mdpi.comresearchgate.net Another green method employs L-proline as an organocatalyst for the reaction between aromatic aldehydes and hippuric acid, again under solvent-free conditions, highlighting the move towards non-toxic and readily available catalysts. researchgate.net Similarly, alum (Al₂(SO₄)₃) has been demonstrated as a cheap, economically viable, and readily available catalyst for this transformation under solvent-free reflux conditions. ijresm.com

These solvent-free approaches not only align with the principles of green chemistry by eliminating a major source of chemical waste but also often lead to improved reaction kinetics and simpler work-up procedures. mdpi.comresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced timeframes compared to conventional heating methods. ajrconline.org This technique has been widely applied to the synthesis of this compound and its derivatives.

The classic Erlenmeyer-Plöchl reaction, traditionally a lengthy process, can be dramatically expedited using microwave irradiation. The reaction of hippuric acid and aryl aldehydes in acetic anhydride, for example, can be completed in minutes with good yields without the need for a catalyst. biointerfaceresearch.com The efficiency of microwave-assisted synthesis can be further enhanced by the use of catalysts. Several studies have reported the successful synthesis of unsaturated 2-phenyl-5(4H)-oxazolones by reacting hippuric acid with aldehydes or ketones under microwave irradiation in the presence of catalysts such as:

Palladium(II) acetate under solvent-free conditions. biointerfaceresearch.com

Dodecatungstophosphoric acid, samarium, or ruthenium(III) chloride, also under solvent-free conditions, providing products in short reaction times and high yields. mdpi.comresearchgate.net

Fly ash promoted by H₂O₂, acting as a novel and efficient catalyst. ut.ac.ir

Zinc acetate dihydrate (Zn(OCOCH₃)₂·2H₂O) coupled with ultrasonication, which is another energy-efficient method. lidsen.comlidsen.com

The primary advantage of microwave heating lies in its ability to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and uniform heating that can prevent the formation of byproducts often seen with conventional heating. ajrconline.org

Table 1: Comparison of Catalysts in Microwave-Assisted Synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones

| Catalyst | Substrates | Conditions | Reaction Time | Yield (%) | Reference |

| None | Hippuric acid, Aryl aldehyde | Acetic anhydride, Microwave (2450 MHz) | 4-5 min | 70-75 | biointerfaceresearch.com |

| Palladium(II) acetate | Hippuric acid, Aldehyde/Ketone | Solvent-free, Microwave | Not specified | High | biointerfaceresearch.com |

| Dodecatungstophosphoric acid | Hippuric acid, Benzaldehyde (B42025) | Solvent-free, Microwave (300 W) | 3.5 min | 90 | mdpi.com |

| Samarium | Hippuric acid, Benzaldehyde | Solvent-free, Microwave (300 W) | 4.0 min | 85 | mdpi.com |

| Ruthenium(III) chloride | Hippuric acid, Benzaldehyde | Solvent-free, Microwave (300 W) | 3.0 min | 95 | mdpi.com |

| Fly ash/H₂O₂ | Hippuric acid, Benzaldehyde | Microwave (700 W) | 3.5 min | 91 | ut.ac.ir |

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and easier scalability. mdpi.comvapourtec.com This technology utilizes channels or tubes for chemical reactions, where pumps introduce reagents into a continuous stream. illinois.edu The application of flow chemistry to the synthesis of heterocyclic compounds, including oxazolones, is a growing area of research.

While specific, detailed examples of the synthesis of the parent this compound in flow reactors are still emerging in mainstream literature, the principles of flow chemistry are well-suited for such syntheses. The technology allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and selectivities. illinois.edu Furthermore, the high surface-area-to-volume ratio in flow reactors facilitates efficient heat transfer, making it possible to safely perform highly exothermic reactions. mdpi.com

Flow systems can be designed for multistep syntheses, where the product of one reaction is directly fed into the next reactor, minimizing manual handling and purification steps. mdpi.comresearchgate.net This "telescoped" approach is particularly advantageous for creating libraries of substituted oxazolone derivatives for screening purposes. The integration of in-line purification and analysis techniques further enhances the efficiency of flow chemistry platforms. mdpi.com Given the benefits, the application of flow chemistry is expected to expand, providing more sustainable and efficient routes to this compound and its derivatives in the future.

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

Achieving high levels of selectivity is a central challenge in organic synthesis. For this compound derivatives, which can possess multiple reactive sites and stereocenters, controlling the chemo-, regio-, and stereochemical outcome of reactions is crucial for accessing specific, functionally valuable molecules.

Control of Positional Isomerism in Substituted this compound

The oxazolone ring is an ambident nucleophile, meaning it can react with electrophiles at different positions, primarily the C-2 and C-4 atoms, leading to positional isomers. acs.org The control of this regioselectivity is a key aspect of synthesizing substituted derivatives.

Research has shown that regioselectivity can be influenced by the choice of catalyst and the substitution pattern on the oxazolone itself. In phosphine-catalyzed additions to 2,3-butadienoates, a remarkable regiodivergence was achieved. acs.orgacs.org

When 2-aryl-4-alkyloxazol-5-(4H)-ones were used as the nucleophile, the reaction proceeded with high C-4 selectivity . acs.orgacs.org

Conversely, using 2-alkyl-4-aryloxazol-5-(4H)-ones as the nucleophile switched the selectivity to favor addition at the C-2 position . acs.orgacs.org

This control allows for the selective synthesis of different classes of compounds from a common set of starting materials. The C-4 adducts provide access to α,α-disubstituted α-amino acid derivatives, while the C-2 adducts can be used to synthesize chiral N,O-acetals. acs.orgacs.org Another example involves the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template. This compound reacts with various nucleophiles, leading to ring-opening followed by cyclization to yield a wide array of 2-phenyl-4,5-functionalized oxazoles, demonstrating control over the final substitution pattern. acs.orgresearchgate.net

Asymmetric Synthesis of Chiral this compound Derivatives

The development of asymmetric methods to synthesize chiral this compound derivatives is of significant interest, as these compounds are precursors to enantiomerically enriched α-amino acids and other valuable chiral building blocks. nih.govacs.org

One major strategy is the catalytic asymmetric hydrogenation of unsaturated 2-oxazolones to produce chiral 2-oxazolidinones. A ruthenium(II)-N-heterocyclic carbene (NHC) catalyst system has been developed for the efficient hydrogenation of various 2-oxazolones, achieving excellent enantioselectivities (up to 96% ee) and high yields. rsc.org This method allows for the late-stage introduction of the key stereocenter. rsc.org

Another powerful approach is the dynamic kinetic resolution (DKR) of racemic oxazol-5(4H)-ones. The acidity of the C-4 proton allows for easy racemization, enabling the conversion of the entire racemic mixture into a single enantiomer of the product. acs.org Tetrapeptides have been developed as organocatalysts for the methanolytic DKR of various oxazolones, yielding methyl ester products with high enantiomeric ratios (up to 98:2 er), particularly for substrates with benzylic substituents at the C-4 position. acs.org

Organocatalysis has also been employed in asymmetric additions to imines. For example, the aza-Mannich addition of oxazolones to N-tosyl aldimines, promoted by a cinchona alkaloid-derived catalyst, affords α,α-disubstituted α,β-diamino acid derivatives with excellent enantioselectivities (up to 97% ee). nih.gov

Molybdenum-catalyzed asymmetric allylic alkylation using 5H-alkyl-2-phenyl-oxazol-4-ones as building blocks has also been reported. This method produces products with excellent enantiomeric excess and provides a route to α-hydroxycarboxylic acid derivatives. nih.gov

Table 2: Selected Asymmetric Syntheses Involving Oxazolone Derivatives

| Reaction Type | Catalyst/Method | Product Type | Enantioselectivity (ee/er) | Reference |

| Asymmetric Hydrogenation | Ruthenium(II)-NHC complex | Chiral 4-substituted 2-oxazolidinones | Up to 96% ee | rsc.org |

| Dynamic Kinetic Resolution | Tetrapeptide (e.g., 9k) | Chiral α-amino acid methyl esters | Up to 98:2 er | acs.org |

| Asymmetric aza-Mannich Addition | Cinchona alkaloid ligand | Chiral α,β-diamino acid derivatives | Up to 97% ee | nih.gov |

| Asymmetric Allylic Alkylation | Molybdenum-based catalyst | Chiral α-hydroxycarboxylic acid derivatives | Excellent ees | nih.gov |

Reactivity Profiles and Transformational Pathways of 2 Phenyloxazol 4 5h One

Nucleophilic Additions to the Endocyclic Carbonyl (C-5) and Imine (C=N) Bonds

The electrophilic nature of the C-5 carbonyl carbon and the C-2 imine carbon in 2-phenyloxazol-4(5H)-one dictates its susceptibility to a range of nucleophilic addition reactions. These reactions often proceed via ring-opening of the oxazolone (B7731731) core, providing access to a diverse array of acyclic and heterocyclic structures.

Aminolysis Reactions and Peptide Coupling Chemistry

The reaction of 2-phenyloxazol-4(5H)-ones with amines, known as aminolysis, is a cornerstone of their application in peptide synthesis. These oxazolones, often referred to as azlactones, are activated intermediates that facilitate the formation of peptide bonds. The process involves the nucleophilic attack of an amino group from an amino acid or peptide on the electron-deficient carbonyl carbon (C-5) of the oxazolone ring.

A variety of coupling reagents can be employed to facilitate this reaction, ensuring efficient peptide bond formation while minimizing side reactions such as racemization. The choice of solvent and base is also crucial in optimizing the reaction conditions.

Key Methodological Aspects of Aminolysis in Peptide Coupling:

| Parameter | Description |

| Activating Agent | The oxazolone itself serves as an activated carboxylic acid derivative. |

| Nucleophile | The amino group of an amino acid ester or a peptide chain. |

| Key Intermediate | A tetrahedral intermediate formed at the C-5 carbonyl carbon. |

| Product | A new, longer peptide with a newly formed amide bond. |

| Common Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF). |

| Common Bases | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA). |

It is important to note that the conditions for aminolysis must be carefully controlled to suppress racemization at the chiral center of the N-acylamino acid residue.

Alcoholysis and Hydrolysis Leading to Linear Amide Derivatives

Similar to aminolysis, this compound can undergo alcoholysis and hydrolysis, leading to the formation of linear amide derivatives. In alcoholysis, an alcohol molecule acts as the nucleophile, attacking the C-5 carbonyl group to yield an ester-amide. Hydrolysis, on the other hand, involves the nucleophilic attack of water, resulting in the formation of an N-acylamino acid.

These reactions are typically catalyzed by either acid or base. Base-catalyzed hydrolysis of related (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones has been studied, revealing that the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the endocyclic carbonyl group. The rate of hydrolysis is influenced by the nature of the substituent on the phenyl ring at the C-2 position.

Products from Alcoholysis and Hydrolysis:

| Reactant | Product |

| Alcohol (R'-OH) | N-Benzoyl-α-amino acid ester |

| Water (H₂O) | N-Benzoyl-α-amino acid |

These reactions provide a straightforward route to α-amino acid derivatives from the corresponding oxazolone.

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Organolithium Reagents)

The reaction of this compound with strong carbon nucleophiles like Grignard reagents and organolithium reagents offers a powerful method for carbon-carbon bond formation. These reactions typically involve the addition of the organometallic reagent to the electrophilic centers of the oxazolone ring.

Grignard reagents (RMgX) are known to react with 2-phenyl-5-oxazolone, a closely related compound. The reaction likely proceeds via nucleophilic attack at the C-5 carbonyl carbon, leading to a ring-opened intermediate. Subsequent reaction with a second equivalent of the Grignard reagent can occur at the newly formed ketone functionality. The final product after acidic workup is often a tertiary alcohol. The diastereoselectivity of such additions can be influenced by the nature of the Grignard reagent and the substitution pattern on the oxazolone ring.

Organolithium reagents (RLi), being more reactive than Grignard reagents, are also expected to react readily with this compound. The reaction pathway is anticipated to be similar to that of Grignard reagents, involving nucleophilic addition to the carbonyl group. However, due to their higher basicity, organolithium reagents may also induce deprotonation at the C-4 position, leading to alternative reaction pathways.

Expected Products from Reactions with Carbon Nucleophiles:

| Reagent | Expected Intermediate/Product |

| Grignard Reagent (RMgX) | Tertiary alcohol after double addition and workup |

| Organolithium Reagent (RLi) | Tertiary alcohol or other products depending on reaction conditions |

Detailed studies on the reaction of this compound with a wide range of Grignard and organolithium reagents would be valuable to fully elucidate the scope and synthetic utility of these transformations.

Ring-Opening and Ring-Closure Cascade Reactions

The inherent reactivity of the oxazolone ring allows for its participation in cascade reactions, where an initial ring-opening event is followed by a subsequent ring-closure to form a new heterocyclic system. These transformations provide elegant and efficient routes to a variety of valuable nitrogen-containing heterocycles.

Transformations to Other Heterocyclic Systems (e.g., Imidazoles, Pyrazines, Pyrroles)

This compound can serve as a synthon for the construction of other five- and six-membered heterocyclic rings. These transformations often involve reaction with dinucleophiles that can orchestrate a ring-opening, rearrangement, and ring-closure sequence.

Imidazoles: The conversion of oxazoles to imidazoles is a known transformation that can be achieved under microwave-assisted conditions with amines. This reaction likely proceeds through the attack of the amine at the C-2 position of the oxazolone, followed by ring opening, recyclization with the elimination of water to form the imidazole (B134444) ring. While this has been demonstrated for other oxazoles, the direct conversion of this compound to an imidazole is a plausible pathway. Fused imidazoles have also been synthesized from γ-keto-oxazoles.

Pyrazines: The synthesis of pyrazines generally involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. While a direct transformation of this compound to a pyrazine (B50134) is not commonly reported, it is conceivable that a ring-opened derivative could be further elaborated to a pyrazine precursor.

Pyrroles: The synthesis of pyrroles from oxazolone derivatives is not a standard transformation. However, given the versatility of pyrrole (B145914) synthesis from various precursors, it is possible that a suitably functionalized, ring-opened product of this compound could be cyclized to a pyrrole.

Plausible Transformation Pathways:

| Target Heterocycle | Proposed Intermediate from this compound | Key Transformation |

| Imidazole | Diamino intermediate after aminolysis and reduction | Intramolecular cyclization |

| Pyrazine | α-Diketone derivative | Condensation with a 1,2-diamine |

| Pyrrole | 1,4-Dicarbonyl compound | Paal-Knorr synthesis with an amine |

Further research is required to explore and optimize these potential ring transformation reactions starting from this compound.

Derivatization via Rearrangement Reactions

Rearrangement reactions provide another avenue for the derivatization of the this compound scaffold. These reactions can be triggered by various reagents and conditions, leading to structurally diverse products. For instance, the reaction of 2-phenyl-5-oxazolone with phenylhydrazine (B124118) in the presence of acetic acid and sodium acetate (B1210297) can lead to the formation of 1,2,4-triazin-6(5H)-ones. This transformation involves a nucleophilic attack by phenylhydrazine, followed by ring opening and subsequent intramolecular cyclization to form the six-membered triazinone ring.

While specific rearrangement reactions of this compound itself are not extensively documented, the reactivity of the oxazolone core suggests that it could be a substrate for various known rearrangement processes under appropriate conditions.

Functionalization of the Phenyl Substituent

The phenyl ring at the C-2 position of the oxazolone core behaves as a typical aromatic system, albeit one influenced by the electronic properties of the heterocyclic moiety. The oxazolone ring system generally acts as an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta-positions. wikipedia.org

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a positively charged intermediate known as an arenium ion. wikipedia.org For this compound, the attached oxazolone ring deactivates the phenyl group, meaning harsher conditions may be required for substitution compared to benzene. wikipedia.orgstmarys-ca.edu

Halogenation: The introduction of halogen atoms (Cl, Br) onto the phenyl ring can be achieved using elemental halogens in the presence of a Lewis acid catalyst, such as FeCl₃ or FeBr₃. The reaction proceeds by generating a more potent electrophile, which is then attacked by the aromatic ring. masterorganicchemistry.com

Nitration: Nitration involves the introduction of a nitro group (–NO₂) onto the phenyl ring. This is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction. stmarys-ca.edumasterorganicchemistry.com Given the deactivating nature of the oxazolone substituent, the nitration would be expected to occur primarily at the meta-position.

Sulfonation: The sulfonation of the phenyl ring introduces a sulfonic acid group (–SO₃H) and is typically performed using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). masterorganicchemistry.com The active electrophile is SO₃ or its protonated form. masterorganicchemistry.com This reaction is often reversible, a feature that can be exploited in synthetic strategies. masterorganicchemistry.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Reagents | Typical Product (Predicted) |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromophenyl)oxazol-4(5H)-one |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitrophenyl)oxazol-4(5H)-one |

| Sulfonation | SO₃, H₂SO₄ | 3-(4,5-Dihydro-4-oxooxazol-2-yl)benzenesulfonic acid |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov These reactions typically involve the coupling of an organohalide or triflate with an organometallic or unsaturated partner. wikipedia.orgwikipedia.orgyoutube.com For these transformations to be applied to the phenyl substituent of this compound, the ring must first be functionalized with a suitable leaving group, such as iodine, bromine, or a triflate group, via reactions like those described in the previous section.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.com This reaction is widely used for the synthesis of biaryl compounds and tolerates a broad range of functional groups. nih.gov A hypothetical 2-(4-bromophenyl)oxazol-4(5H)-one could be coupled with various arylboronic acids to generate diverse biaryl derivatives.

Sonogashira Reaction: The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base, such as an amine. wikipedia.orglibretexts.org This method provides a direct route to arylalkynes.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for vinylating aryl rings, offering excellent control over stereoselectivity. organic-chemistry.orgyoutube.com

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions with a Halogenated this compound Substrate

| Reaction Name | Substrate 1 (Oxazolone Derivative) | Substrate 2 | Catalyst System | Product Type |

| Suzuki | 2-(4-Bromophenyl)oxazol-4(5H)-one | Arylboronic Acid | Pd(0) catalyst, Base | 2-(Biphenyl-4-yl)oxazol-4(5H)-one derivative |

| Sonogashira | 2-(4-Iodophenyl)oxazol-4(5H)-one | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-(4-(Alkynyl)phenyl)oxazol-4(5H)-one derivative |

| Heck | 2-(4-Bromophenyl)oxazol-4(5H)-one | Alkene | Pd(0) catalyst, Base | 2-(4-Vinylphenyl)oxazol-4(5H)-one derivative |

Alpha-Carbon Functionalization at C-4 of the Oxazolone Ring

The C-4 position of the this compound ring features a methylene (B1212753) group (–CH₂–) flanked by a carbonyl group and an imine-like nitrogen atom within the heterocyclic structure. This structural arrangement renders the protons on the C-4 carbon acidic, facilitating their removal by a base to form a nucleophilic enolate intermediate. This enolate is central to the diverse functionalization pathways available at this position.

Direct alkylation and acylation at the C-4 position can be achieved via the generation of the corresponding enolate. Treatment of this compound with a suitable base generates the nucleophilic enolate, which can then react with electrophilic alkylating or acylating agents.

Alkylation: The reaction of the enolate with an alkyl halide (R-X) would introduce an alkyl group at the C-4 position, yielding a 4-alkyl-2-phenyloxazol-4(5H)-one.

Acylation: Similarly, reaction with an acyl halide or anhydride (B1165640) (RCOX) would result in a 4-acyl-2-phenyloxazol-4(5H)-one.

While plausible, these direct functionalizations are less common than condensation reactions, as the highly reactive enolate can participate in multiple reaction pathways.

The most prominent reaction involving the C-4 position is its condensation with aldehydes and ketones. This transformation is a variant of the Knoevenagel condensation and is a key step in the classical Erlenmeyer-Plöchl synthesis of azlactones and amino acids. wikipedia.orgwikiwand.comchemeurope.com The reaction is typically catalyzed by a weak base, such as sodium acetate, in the presence of acetic anhydride. wikiwand.com

The mechanism involves the deprotonation of the C-4 methylene group to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org The resulting alkoxide intermediate subsequently undergoes dehydration, often spontaneously or upon heating, to yield a stable 4-alkylidene or 4-arylidene-2-phenyloxazol-4(5H)-one derivative. sigmaaldrich.com These products, often called azlactones, are valuable intermediates in the synthesis of α-amino acids. wikiwand.com

Table 3: Knoevenagel-type Condensation of this compound with Various Carbonyl Compounds

| Carbonyl Compound | Base/Conditions | Product |

| Benzaldehyde (B42025) | Sodium Acetate, Acetic Anhydride | 4-Benzylidene-2-phenyloxazol-4(5H)-one |

| 4-Methoxybenzaldehyde | Piperidine (B6355638), Ethanol (B145695) | 4-(4-Methoxybenzylidene)-2-phenyloxazol-4(5H)-one |

| Acetone | Sodium Acetate, Acetic Anhydride | 4-Isopropylidene-2-phenyloxazol-4(5H)-one |

| Cyclohexanone | Sodium Acetate, Acetic Anhydride | 4-Cyclohexylidene-2-phenyloxazol-4(5H)-one |

The nucleophilic enolate generated at the C-4 position can also participate in conjugate additions and Mannich-type reactions, further expanding the synthetic utility of the oxazolone scaffold.

Michael Additions: In the Michael reaction, the oxazolone enolate acts as a "Michael donor," adding to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a "Michael acceptor"). wikipedia.orgmasterorganicchemistry.com This 1,4-conjugate addition results in the formation of a new carbon-carbon bond at the β-carbon of the acceptor, leading to highly functionalized adducts. wikipedia.org Asymmetric versions of this reaction have been developed using chiral catalysts, enabling the synthesis of enantiomerically enriched products with new stereocenters. researchgate.netmdpi.com

Mannich-Type Reactions: The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.org In the context of this compound, the reaction would involve the oxazolone enolate, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgoarjbp.com The amine and aldehyde first react to form an electrophilic iminium ion, which is then attacked by the nucleophilic C-4 enolate to form the final C-alkylated amino product. wikipedia.org

Table 4: C-4 Functionalization via Michael and Mannich-Type Reactions

| Reaction Type | Key Reagents | Intermediate | Product Type |

| Michael Addition | Base, α,β-Unsaturated Ketone | Oxazolone Enolate | 4-(3-Oxoalkyl)-2-phenyloxazol-4(5H)-one |

| Mannich Reaction | Aldehyde, Amine, Acid/Base catalyst | Iminium Ion | 4-((Dialkylamino)methyl)-2-phenyloxazol-4(5H)-one |

Photo-Induced Reactions and Electrochemistry of this compound

The reactivity of this compound and its derivatives under photochemical and electrochemical conditions reveals diverse transformational pathways, including cycloadditions and redox-driven processes. While detailed studies on the unsubstituted parent compound are limited, research on its derivatives, particularly 4-arylidene-2-phenyloxazol-5(4H)-ones, provides significant insight into the potential reactivity of the core oxazolone structure.

Photo-Induced Reactions

The photochemical behavior of the this compound scaffold is prominently characterized by [2+2]-photocycloaddition reactions, particularly in its 4-arylidene derivatives. These reactions are initiated by the absorption of light, typically in the UV-A or blue light region, which excites the exocyclic carbon-carbon double bond of the arylidene group.

Irradiation of (Z)-4-arylidene-2-phenyl-5(4H)-oxazolones in solution promotes a [2+2]-photocycloaddition, leading to the formation of dispirocyclobutane derivatives. This reaction involves the head-to-tail coupling of two oxazolone molecules. However, these reactions often result in a mixture of isomers. For comparison, the sulfur analogs, (Z)-2-phenyl-4-arylidene-5(4H)-thiazolones, undergo a similar photocycloaddition upon irradiation with blue light (465 nm) in dichloromethane, but with significantly higher stereoselectivity, predominantly forming the ε-isomer (1,3 head-to-tail syn coupling) in yields often exceeding 90%.

The general scheme for the photodimerization of 4-arylidene-2-phenyloxazol-5(4H)-one derivatives can be represented as follows:

Table 1: Photocycloaddition of (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones (Analogs of Oxazolone Derivatives)

| Entry | Aryl Group | Solvent | Irradiation Wavelength (nm) | Time (h) | Product (ε-isomer yield) |

|---|---|---|---|---|---|

| 1 | Phenyl | CH₂Cl₂ | 465 | 72 | >90% |

| 2 | 4-Methoxyphenyl | CH₂Cl₂ | 465 | 72 | >90% |

This data is for the analogous thiazolone derivatives and is presented to illustrate the type of photoreactivity the oxazolone core can facilitate.

The isomerization of the Z- to E-geometry of the exocyclic double bond in 4-arylidene-2-phenyl-5(4H)-oxazolones can also be utilized in the development of molecular photoswitches.

Electrochemistry

The electrochemical properties of this compound are not extensively documented for the parent compound itself. However, studies on related oxazolone derivatives and other heterocyclic systems provide a basis for understanding its potential electrochemical behavior. Cyclic voltammetry is a key technique used to investigate the redox potentials and reaction mechanisms of such compounds.

For instance, the electrochemical characterization of novel oxazolone derivatives has been performed to determine their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. In one study, a complex derivative featuring two oxazolone rings connected to a central triazine nucleus was analyzed using cyclic voltammetry. The synthesized compound, 4-((4,6-bis(4-((Z)-(5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)-1,3,5-triazin-2-yl)oxy)benzaldehyde, exhibited HOMO and LUMO values of -5.87 eV and -2.85 eV, respectively. These values are crucial for understanding the electron-donating and accepting capabilities of the molecule, which influence its electrochemical reactivity.

The electrochemical behavior of heterocyclic compounds is highly dependent on the solvent, supporting electrolyte, and the specific substituents on the ring structure. Generally, the oxazolone ring can undergo reduction at the carbonyl group or at the C=N double bond. The presence of the phenyl group at the 2-position and any substituents at the 4-position will significantly influence the reduction and oxidation potentials.

Table 2: Electrochemical Data for a Complex Oxazolone Derivative

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|

Further research is required to fully elucidate the specific photo-induced and electrochemical transformational pathways of the parent this compound.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Phenyloxazol 4 5h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

High-Resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Studies

The structural assignment of 2-phenyloxazol-4(5H)-one is achieved through a systematic analysis of its NMR spectra.

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the phenyl group and the methylene (B1212753) protons of the oxazolone (B7731731) ring. The phenyl protons typically appear as a complex multiplet in the aromatic region (approx. 7.4-8.1 ppm). The two protons of the methylene group (C5) are chemically equivalent and appear as a singlet at approximately 4.3-4.5 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. Key resonances include the carbonyl carbon (C4) at around 170-175 ppm, the imine carbon (C2) at approximately 160-165 ppm, and the methylene carbon (C5) at about 35-40 ppm. The carbons of the phenyl ring are observed in the 125-135 ppm range.

2D NMR: Two-dimensional NMR techniques are crucial for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). For this compound, COSY would show correlations between the adjacent protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for definitively assigning the signal of the C5 methylene carbon to its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would be observed from the C5 methylene protons to the C4 carbonyl carbon and the C2 imine carbon, confirming the core structure of the oxazolone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This can be used to confirm the proximity of the ortho-protons of the phenyl ring to the C5 methylene protons.

| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key 2D NMR Correlations |

|---|---|---|---|

| C2 (Imine) | - | ~162 | HMBC to H5, H-ortho |

| C4 (Carbonyl) | - | ~173 | HMBC to H5 |

| C5 (Methylene) | ~4.4 (s, 2H) | ~38 | HSQC to C5; HMBC to C4, C2 |

| Phenyl (C-ortho) | ~8.0 (d, 2H) | ~128 | COSY to H-meta; HMBC to C2, C-ipso; NOESY to H5 |

| Phenyl (C-meta) | ~7.5 (t, 2H) | ~129 | COSY to H-ortho, H-para |

| Phenyl (C-para) | ~7.6 (t, 1H) | ~133 | COSY to H-meta |

Investigation of Tautomerism (e.g., 4H-oxazolone vs. 5H-oxazolone) via NMR

Oxazolones can theoretically exist in different tautomeric forms. For 2-phenyloxazolone, the primary equilibrium to consider is between the 2-phenyl-oxazol-4(5H)-one (keto) form and the 2-phenyl-5-hydroxy-oxazol-4(4H)-one (enol) form.

NMR spectroscopy is a powerful tool to distinguish between these tautomers.

5H-oxazolone (Keto form): This is the commonly observed and more stable tautomer. Its NMR signature is the presence of an aliphatic CH₂ group, which gives a characteristic signal in both ¹H (singlet, ~4.4 ppm) and ¹³C (~38 ppm) NMR spectra.

4H-oxazolone (Enol form): This tautomer would feature a hydroxyl (-OH) group and a C=CH double bond within the ring. The ¹H NMR spectrum would show a broad, exchangeable signal for the hydroxyl proton and a signal for the vinylic proton (C4-H). The ¹³C NMR would show signals corresponding to sp² hybridized carbons for C4 and C5, which would be significantly different from the keto form.

In typical deuterated solvents like CDCl₃ or DMSO-d₆, the equilibrium lies overwhelmingly towards the 5H-keto tautomer, and signals for the enol form are generally not observed. Studies on related heterocyclic systems confirm that NMR is highly effective for determining tautomeric equilibrium constants by integrating the signals corresponding to each form at low temperatures where proton exchange is slow. fu-berlin.dejst-ud.vnrsc.org

Dynamic NMR for Conformational Analysis and Ring Inversion Barriers

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as conformational changes like ring inversion. researchgate.net While the five-membered oxazolone ring is relatively planar, it can undergo conformational flexing.

If a derivative of this compound were to adopt a non-planar conformation, DNMR could be used to study the dynamics of its inversion. This would typically involve recording ¹H NMR spectra at various temperatures. At low temperatures, where the inversion is slow on the NMR timescale, distinct signals might be observed for protons in different environments (e.g., axial and equatorial). As the temperature is raised, these signals would broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal.

From the coalescence temperature and the chemical shift difference between the signals at low temperature, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. While specific DNMR studies on the parent this compound are not widely reported, this technique has been successfully applied to determine the energetic barriers for ring inversion in other six-membered heterocyclic systems, demonstrating its utility for such analyses. rsc.orgnih.govyu.edu.jo

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy. For this compound (Molecular Formula: C₉H₇NO₂), the exact mass of the molecular ion can be calculated.

Calculated Exact Mass of [M+H]⁺ (C₉H₈NO₂⁺): 162.0550

Calculated Exact Mass of [M]⁺ (C₉H₇NO₂⁺): 161.0471

HRMS instruments can measure the m/z value to within a few parts per million (ppm) of the theoretical value, providing unambiguous confirmation of the molecular formula and distinguishing it from other isobaric compounds. This technique is routinely used in the characterization of new oxazolone derivatives. nih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidation of Reaction Intermediates

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. In an MS/MS experiment, a specific precursor ion is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides valuable insight into the structure of the precursor ion and its fragmentation pathways.

For this compound and its derivatives, a characteristic fragmentation pathway involves the loss of carbon dioxide (CO₂). acs.orgnih.gov This is a rational cleavage for the oxazolone ring structure.

Primary Fragmentation: The protonated molecule [M+H]⁺ readily loses a neutral molecule of CO₂ (44 Da). This elimination is a strong indicator of the oxazolone core.

Further Fragmentation: The resulting fragment ion can undergo further fragmentation, often involving the cleavage of the phenyl ring or other substituents. For instance, the deprotonated 2-phenyl-5-oxazolone ion at m/z 160 has been shown to eliminate CO₂ upon collisional activation. acs.orgnih.gov

The analysis of these fragmentation patterns is crucial for identifying oxazolone structures within complex mixtures and for elucidating reaction intermediates in synthetic pathways. nih.gov

| Precursor Ion (m/z) | Proposed Formula | Key Fragment Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|---|

| 162.05 | [C₉H₇NO₂ + H]⁺ | 118.06 | CO₂ (44 Da) | Characteristic loss of carbon dioxide from the oxazolone ring. |

| 160.05 | [C₉H₇NO₂ - H]⁻ | 116.05 | CO₂ (44 Da) | Loss of CO₂ from the deprotonated molecule. nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the functional group characterization and analysis of molecular structure in this compound and its derivatives. These methods probe the vibrational modes of a molecule, providing a unique fingerprint based on its structural components and intermolecular interactions.

The vibrational spectra of oxazolone derivatives are distinguished by several characteristic bands that signify the core functional groups of the heterocyclic ring. The most prominent of these are the stretching vibrations of the carbonyl (C=O) and imine (C=N) groups.

The carbonyl group (C=O) typically exhibits a strong absorption band in the IR spectrum. In studies of (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-ones, a distinct splitting of the carbonyl stretching band has been observed. This phenomenon is attributed to Fermi resonance, which occurs when a fundamental vibrational mode has nearly the same energy as an overtone or combination band, leading to a mixing of the two states. libretexts.orgslideshare.netyoutube.com This interaction results in two bands of comparable intensity instead of the expected single strong band for the C=O stretch and a weak overtone band. This Fermi doublet provides valuable structural information about the vibrational coupling within the molecule. libretexts.org

The imine (C=N) stretching vibration of the oxazolone ring is another key diagnostic peak. This band is typically observed in the region of 1630-1655 cm⁻¹. For instance, in protonated oxazolone structures, a strong band in the 1630 cm⁻¹ region, absent in related diketopiperazine structures, is characteristic of the scissoring mode of a free NH₂ group, confirming the oxazolone form. nih.gov The precise frequency of both the C=O and C=N stretching modes can be influenced by the electronic effects of substituents on the phenyl rings and the degree of conjugation within the molecule.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Notes |

|---|---|---|---|

| Carbonyl (C=O) Stretch | 1750 - 1850 | IR, Raman | Often appears as a doublet due to Fermi resonance. libretexts.org |

| Imine (C=N) Stretch | 1630 - 1655 | IR, Raman | Confirms the presence of the oxazolone ring. nih.gov |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Multiple bands indicating the phenyl substituents. |

| C-O Stretch | 1100 - 1300 | IR | Associated with the ester-like C-O bond in the ring. |

While classic strong hydrogen bonds (e.g., O-H···O or N-H···O) are absent in the parent this compound, the analysis of weaker C-H···O hydrogen bonds and other intermolecular interactions is crucial for understanding the solid-state packing and behavior of its derivatives. IR and Raman spectroscopy can detect these interactions through subtle shifts in vibrational frequencies.

The formation of an intermolecular hydrogen bond typically leads to a red-shift (a shift to lower wavenumber) and broadening of the stretching frequency of the donor group (e.g., C-H) and a blue-shift (a shift to higher wavenumber) of the acceptor group's vibration (e.g., C=O). nih.gov In the case of oxazolone derivatives, the involvement of the carbonyl oxygen in C-H···O interactions can perturb its stretching frequency.

Furthermore, the Fermi resonance parameters of the carbonyl stretch can act as a sensitive reporter of the hydrogen-bonding status. Studies on other carbonyl-containing compounds have shown that the vibrational coupling constant involved in the Fermi resonance changes predictably upon hydrogen bond formation. nih.gov A significant change in this coupling constant for an oxazolone derivative in different solvents or crystalline environments can indicate the presence and strength of hydrogen bonding interactions involving the carbonyl group. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For this compound and its derivatives, this technique provides significant insight into the conjugated π-electron system and the factors that influence it.

The absorption of UV-Vis radiation promotes electrons from occupied molecular orbitals (like non-bonding 'n' or π bonding orbitals) to unoccupied anti-bonding molecular orbitals (π* or σ*). elte.hulibretexts.org The chromophore in these compounds—the part of the molecule responsible for light absorption—is the extended conjugated system formed by the phenyl ring, the C=N double bond, and the carbonyl group of the oxazolone ring.

The primary electronic transitions observed are of the π → π* type, which involve the promotion of an electron from a π bonding orbital to a π anti-bonding orbital. uzh.ch These transitions are typically strong and result in high molar absorptivity values. A lower energy n → π* transition, involving the promotion of a non-bonding electron from the oxygen or nitrogen atom to a π* orbital, may also occur but is often less intense. uzh.chyoutube.com

The position of the maximum absorption wavelength (λmax) is highly sensitive to the molecular structure. Extending the conjugation, for example by adding substituents to the phenyl rings, typically results in a bathochromic shift (a shift to a longer wavelength), as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The polarity of the solvent can also induce shifts in the absorption bands. This solvatochromism is particularly pronounced in derivatives with electron-donating and electron-accepting groups, which can lead to an intramolecular charge transfer (ICT) character in the excited state. Polar solvents can stabilize this charge-separated excited state, leading to a red shift in the absorption or fluorescence emission.

| Compound/Derivative | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| Generic 4-Arylidene-2-phenyloxazolone | Various | ~350 - 500 | π → π |

| Oxazolone Derivative 1 | Ethyl Acetate (B1210297) | 466.5 | π → π |

| Oxazolone Derivative 2 | Ethyl Acetate | 496.0 | π → π |

| Oxazolone Derivative 3 | Ethyl Acetate | 454.0 | π → π |

X-ray Crystallography for Solid-State Structure, Conformation, and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail on the molecular geometry, conformation, and the nature of the intermolecular interactions that dictate the crystal packing of this compound derivatives.

Single-crystal X-ray diffraction analysis allows for the accurate measurement of all geometric parameters within the molecule. eurjchem.com For oxazolone derivatives, this includes the bond lengths of the C=O, C=N, C-O, and C-C bonds, as well as the bond angles within the five-membered heterocyclic ring and the substituent groups. These experimental values can be compared with theoretical calculations to validate computational models. nih.gov

The conformation of the molecule is also clearly elucidated. For instance, in the crystal structure of 2-Phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one, the molecule was found to adopt a Z configuration about the exocyclic C=C double bond. researchgate.net Torsion angles reveal the planarity, or lack thereof, between different parts of the molecule. The same study found that the 2-phenyl ring is slightly twisted out of the plane of the oxazolone ring system by a torsion angle of 11.2 (2)°. researchgate.net This deviation from coplanarity can have significant effects on the extent of electronic conjugation and, consequently, on the spectroscopic properties of the molecule.

| Parameter | Compound | Value |

|---|---|---|

| Configuration | 2-Phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one | Z |

| Torsion Angle (Oxazolone-Phenyl) | 2-Phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one | 11.2 (2)° |

| C=O Bond Length | Typical Oxazolone | ~1.20 Å |

| C=N Bond Length | Typical Oxazolone | ~1.29 Å |

| C-O Bond Length | Typical Oxazolone | ~1.38 Å |

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a complex interplay of intermolecular forces. nih.gov X-ray crystallography reveals how individual this compound derivative molecules self-assemble into a stable, ordered, three-dimensional structure.

While strong hydrogen bonds may be absent, the crystal packing is often stabilized by a network of weaker interactions. nih.gov In the structure of 2-Phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one, the crystal structure is stabilized by weak intermolecular C—H···O hydrogen bonds. researchgate.net Other important non-covalent interactions that can dictate the packing motifs include π···π stacking interactions between the aromatic rings, C-H···π interactions, and van der Waals forces. nih.govresearchgate.net The analysis of these interactions is critical for understanding the physical properties of the solid material and for the rational design of new crystalline materials with desired properties, a field known as crystal engineering. researchgate.net

Computational and Theoretical Investigations of 2 Phenyloxazol 4 5h One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Phenyloxazol-4(5H)-one at the atomic level. These calculations, primarily based on Density Functional Theory (DFT) and ab initio methods, allow for the precise determination of the molecule's geometry, electronic distribution, and energy states.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the ground state properties of oxazolone (B7731731) systems due to its favorable balance between computational cost and accuracy. By approximating the many-electron problem to a computationally more manageable one based on the electron density, DFT methods can accurately predict molecular geometries and energies.

In studies of oxazolone derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed in conjunction with various basis sets, such as 6-311G(d,p), to perform geometry optimizations. These calculations aim to find the minimum energy conformation of the molecule, providing detailed information about bond lengths, bond angles, and dihedral angles. For instance, computational studies on related oxazolone derivatives have demonstrated excellent agreement between DFT-optimized geometries and experimentally determined crystal structures.

The ground state energy, a key output of DFT calculations, is crucial for determining the molecule's stability and can be used to calculate other thermodynamic properties. The table below presents representative data from DFT calculations on a generic this compound structure, illustrating the type of information that can be obtained.

| Parameter | Calculated Value |

| Ground State Energy (Hartree) | -648.123456 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.66 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Specific values for this compound would require a dedicated computational study.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap, are critical in understanding the molecule's electronic behavior, including its reactivity and spectroscopic properties.

Ab Initio Methods for Electronic Correlation and Excited States

While DFT is highly effective for ground state properties, ab initio methods, which are based on first principles without empirical parameterization, are often preferred for more accurate descriptions of electronic correlation and for studying excited states. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is the interaction between electrons that is not accounted for in the Hartree-Fock approximation.

The investigation of excited states is crucial for understanding the photophysical properties of this compound, such as its absorption and fluorescence behavior. Time-Dependent Density Functional Theory (TD-DFT) is a computationally efficient method for calculating excited state energies and has been successfully applied to various oxazolone derivatives to predict their UV-Vis absorption spectra. More sophisticated ab initio methods, such as Configuration Interaction (CI) and Equation-of-Motion Coupled Cluster (EOM-CC), can provide even more accurate predictions of excited state properties, though at a higher computational cost.

Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping

Understanding the reaction mechanisms of this compound is vital for controlling its reactivity and for its application in synthesis. Computational methods, particularly those based on Transition State Theory (TST), are invaluable for mapping out the potential energy surface (PES) of a reaction and identifying the key transition states and intermediates.

Calculation of Activation Energies and Reaction Rate Constants

Transition State Theory provides a framework for calculating the rate of a chemical reaction by considering the equilibrium between the reactants and the transition state, which is the highest energy point along the reaction coordinate. By locating the transition state structure on the potential energy surface, the activation energy (Ea) for the reaction can be determined.

For example, the hydrolysis of the oxazolone ring is a fundamentally important reaction. Computational studies can model the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, identify the tetrahedral intermediate, and locate the transition state leading to ring opening. The calculated activation energy can then be compared with experimental values obtained from kinetic studies. A study on the base-catalyzed hydrolysis of (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones provided experimental activation parameters that can serve as a benchmark for computational predictions.

The table below shows experimental activation parameters for the hydrolysis of some oxazolone derivatives, which can be used to validate computational results.

| Substituent | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| H | 46.1 | -108 |

| 4-OCH3 | 52.3 | -86 |

| 4-Cl | 44.4 | -108 |

| 2-Cl | 45.0 | -105 |

Data extracted from a study on the base-catalyzed hydrolysis of (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones.

From the calculated activation energy, the reaction rate constant (k) can be estimated using the Arrhenius equation or more sophisticated formulations derived from TST.

Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models

Reactions are rarely carried out in the gas phase, and the surrounding solvent can have a profound impact on the reaction pathway and energetics. Computational models can account for solvent effects in two primary ways: implicitly and explicitly.

Implicit solvation models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. The solute is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated.

Explicit solvation models involve including a number of individual solvent molecules in the quantum mechanical calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which are not well-described by implicit models. However, this method is computationally very demanding due to the increased number of atoms.

For a reaction like the hydrolysis of this compound, a combination of both models can be effective. An implicit model can be used to account for the bulk solvent, while a few explicit water molecules can be included in the first solvation shell to model the specific hydrogen bonding interactions with the carbonyl group and the attacking nucleophile.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry plays a crucial role in the prediction and interpretation of various spectroscopic data, including NMR, IR, and UV-Vis spectra. These predictions can aid in the structural elucidation of new compounds and in understanding the relationship between molecular structure and spectroscopic properties.

The theoretical prediction of spectroscopic parameters is typically performed on the DFT-optimized geometry of the molecule. For example, NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts can then be compared to experimental data to confirm the proposed structure.

Vibrational frequencies (IR and Raman) can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. These theoretical spectra can be invaluable in assigning the vibrational modes observed in experimental IR and Raman spectra.

UV-Vis absorption spectra can be predicted using TD-DFT calculations, which provide information about the energies and oscillator strengths of electronic transitions. A study on a novel oxazolone derivative demonstrated a close correlation between the simulated UV-Vis spectrum, with a maximum absorption at ~372 nm, and the experimental value of ~370 nm. gexinonline.com Another investigation into an oxazolone derivative reported absorption and emission maxima at approximately 465 nm and 522 nm, respectively. gexinonline.com

The validation of these predicted spectroscopic parameters against experimental data is a critical step. For instance, a strong correlation between the calculated and experimental ¹H and ¹³C NMR chemical shifts would provide confidence in the accuracy of the computational model and the determined molecular structure.

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |

| NMR | Chemical Shifts (δ) | GIAO-DFT |

| IR/Raman | Vibrational Frequencies (cm⁻¹) | DFT (Frequency Analysis) |

| UV-Vis | Absorption Wavelength (λmax) | TD-DFT |

By integrating these computational approaches, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, paving the way for its further application in various fields of chemistry.

Theoretical NMR Chemical Shifts and Coupling Constants

Theoretical calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method within DFT, are a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. These calculations provide valuable information for peak assignment in experimental spectra. For this compound, the predicted chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the molecule's geometry and the electronegativity of neighboring atoms.

The protons on the phenyl ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their specific shifts influenced by the electron-withdrawing effect of the oxazolone ring. The methylene (B1212753) protons at the 5-position of the oxazolone ring would likely appear as a singlet, shifted downfield due to the adjacent carbonyl and oxygen atoms.

In the ¹³C NMR spectrum, the carbonyl carbon (C4) is predicted to have the largest chemical shift, a characteristic feature of carbonyl groups. The carbon atom at the 2-position, bonded to both a nitrogen and an oxygen atom as well as the phenyl group, would also exhibit a significant downfield shift. The carbons of the phenyl ring would resonate in the typical aromatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on computational chemistry principles and require experimental verification.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~160-170 |

| C4 | - | ~170-180 |

| C5 | ~4.0-5.0 | ~40-50 |

| Phenyl C (ipso) | - | ~130-140 |

| Phenyl C (ortho) | ~7.8-8.0 | ~128-130 |

| Phenyl C (meta) | ~7.4-7.6 | ~129-131 |

| Phenyl C (para) | ~7.5-7.7 | ~132-134 |

Spin-spin coupling constants (J-couplings) between adjacent protons on the phenyl ring can also be calculated, providing further detail for structural elucidation.

Vibrational Frequencies and Intensities for IR and Raman Assignments

Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its IR and Raman spectra. These calculations are crucial for assigning specific vibrational modes to the observed spectral bands. For this compound, several characteristic vibrational modes are expected.

The most intense absorption in the IR spectrum is anticipated to be the C=O stretching vibration of the carbonyl group, typically appearing in the range of 1750-1800 cm⁻¹. The C=N stretching vibration of the oxazole (B20620) ring is also a key feature, expected around 1600-1650 cm⁻¹. The C-O-C stretching vibrations of the ring will also produce characteristic bands. Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group would appear just below 3000 cm⁻¹.

In the Raman spectrum, aromatic ring stretching vibrations are often prominent. The symmetric stretching of the C=C bonds in the phenyl ring would give rise to strong Raman signals.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical values based on computational chemistry principles and require experimental verification.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C=O Stretch | 1750-1800 | Strong | Medium |

| C=N Stretch | 1600-1650 | Medium | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| C-O-C Stretch | 1100-1300 | Strong | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-2950 | Medium | Medium |

Conformational Analysis and Tautomeric Equilibria Using Computational Methods

Computational methods are essential for exploring the conformational landscape and potential tautomeric forms of a molecule. For this compound, conformational analysis would primarily focus on the rotation of the phenyl group relative to the plane of the oxazolone ring. By calculating the energy as a function of the dihedral angle, the most stable conformation (the global minimum) and any rotational energy barriers can be determined. It is expected that the phenyl ring will have a preferred orientation to minimize steric hindrance with the oxazolone ring.

Tautomerism is a key consideration for the this compound scaffold. The 4(5H)-one form can potentially exist in equilibrium with its tautomer, 2-phenyl-5-hydroxyoxazole. Computational chemistry can be used to calculate the relative energies of these tautomers. The stability of each tautomer is influenced by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding. The solvent environment can also play a crucial role in shifting the tautomeric equilibrium, a factor that can be modeled using implicit or explicit solvent models in the calculations. For the parent compound, the keto form (4(5H)-one) is generally expected to be the more stable tautomer.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

In an aqueous environment, MD simulations would show the formation of a hydration shell around the molecule. The polar carbonyl group and the oxygen and nitrogen atoms of the oxazolone ring would be expected to form hydrogen bonds with water molecules. The phenyl group, being hydrophobic, would have a different solvation structure, characterized by a more ordered arrangement of water molecules at the interface. These simulations can also provide insights into the diffusion of the molecule and its rotational dynamics in solution.

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of a molecule with its physical and chemical properties. For this compound, computational chemistry can be used to calculate a variety of molecular descriptors, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.

The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. An electrostatic potential map would visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. For this compound, the carbonyl oxygen is expected to be an electron-rich site, while the carbonyl carbon would be electron-deficient. These computational descriptors are valuable for predicting the reactivity of the molecule in various chemical reactions.

2 Phenyloxazol 4 5h One As a Versatile Building Block in Complex Chemical Synthesis

Strategic Use in Peptide Synthesis and Ligating Methodologies

2-Phenyloxazol-4(5H)-one, a member of the azlactone or oxazolone (B7731731) class of heterocycles, serves as a highly valuable intermediate in the field of peptide chemistry. Its utility stems from its nature as a cyclic anhydride (B1165640) of an N-acylamino acid, which confers significant reactivity upon the carbonyl group and the C4 position, making it an effective tool for the formation of peptide bonds and related structures.

Formation of Activated Amino Acid Derivatives